10-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
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Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-30-15-6-2-13(3-7-15)12-23-19-18-17(10-11-31-18)27-20(24-19)21(25-26-27)32(28,29)16-8-4-14(22)5-9-16/h2-11H,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLBTJDKGUABFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups such as sulfonyl and thiazole moieties. The general synthetic route includes:
- Formation of the Thiazole Ring : The initial step often involves the reaction of an appropriate thiazole precursor with a sulfonyl chloride in a polar solvent like pyridine.
- Substitution Reactions : Subsequent steps may involve N-substitution with various aryl groups to introduce the desired methoxy and chlorobenzene functionalities.
- Purification : The final product is usually purified through recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that compounds bearing the 4-chlorobenzenesulfonyl group exhibit notable antimicrobial activity against a range of pathogens. For instance:
- In Vitro Studies : Compounds similar to the target structure have shown significant inhibitory effects against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives:
- Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating cytotoxic effects mediated through apoptosis induction .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition:
- LSD1 Inhibition : It has been suggested that derivatives of this compound can act as selective inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy .
The proposed mechanisms for the biological activities include:
- Interaction with Enzymatic Pathways : The sulfonamide group is known to interact with specific enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Antimicrobial activity may result from alterations in membrane permeability due to structural interactions with lipid bilayers.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative exhibiting strong antimicrobial properties was successfully used in a clinical trial for treating bacterial infections resistant to conventional antibiotics .
- Case Study 2 : A related compound demonstrated significant anticancer effects in a Phase I clinical trial, leading to further investigations into its therapeutic potential .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
